2,2-Difluoropropane

Overview

Description

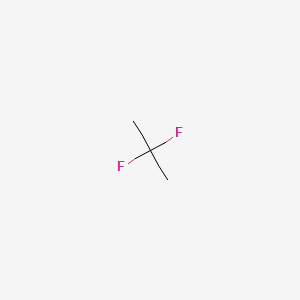

2,2-Difluoropropane is an organic compound with the molecular formula C3H6F2. It is a colorless, flammable gas at room temperature and is known for its unique chemical properties due to the presence of two fluorine atoms attached to the central carbon atom. This compound is also referred to as dimethyldifluoromethane .

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoropropane are currently unknown. This compound is a derivative of propane, with two fluorine atoms replacing two hydrogen atoms . .

Pharmacokinetics

The presence of fluorine atoms may affect its metabolism and excretion, potentially leading to bioaccumulation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect its state (liquid or gas) and therefore its absorption and distribution . Additionally, the presence of other chemicals in the environment could potentially influence its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Difluoropropane can be synthesized through the fluorination of 2,2-dichloropropane using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective replacement of chlorine atoms with fluorine atoms .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 2,2-dichloropropane is continuously fed and reacted with hydrogen fluoride. The process is optimized to maximize yield and purity, often involving multiple stages of purification and separation .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoropropane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: It can be reduced to form hydrocarbons with fewer fluorine atoms.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution: Formation of compounds like 2,2-dihydroxypropane.

Oxidation: Formation of 2,2-difluoropropanol or 2,2-difluoropropanone.

Reduction: Formation of propane or other lower fluorinated hydrocarbons.

Scientific Research Applications

2,2-Difluoropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, which can alter their chemical and physical properties.

Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds’ interactions with enzymes and proteins.

Medicine: Investigated for its potential use in pharmaceuticals, where fluorine atoms can enhance the metabolic stability and bioavailability of drugs.

Industry: Utilized in the production of specialty chemicals and materials, including refrigerants and solvents.

Comparison with Similar Compounds

- 1,1-Difluoroethane

- 2,2-Difluorobutane

- 1-Chloro-2,2-difluoropropane

- tert-Butyl fluoride

- 1,1,1-Trifluoroethane

Comparison: 2,2-Difluoropropane is unique due to the specific positioning of its fluorine atoms, which imparts distinct chemical properties compared to its analogs. For instance, 1,1-difluoroethane has a different reactivity profile due to the absence of a central carbon atom, while 2,2-difluorobutane has a longer carbon chain, affecting its physical properties and reactivity .

Properties

IUPAC Name |

2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXSQDNPKVBDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870529 | |

| Record name | 2,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-45-1 | |

| Record name | Propane, 2,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2-Difluoropropane?

A1: The molecular formula of this compound is C3H6F2, and its molecular weight is 80.07 g/mol. []

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Various spectroscopic techniques have been employed to study this compound, including:

- Photoionization Mass Spectrometry: Used to determine ionization potentials, appearance energies of fragment ions, and thermochemical properties. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and bonding in the molecule. [, ]

- Vibrational Spectroscopy: Includes infrared (IR) and Raman spectroscopy, revealing information about molecular vibrations and rotations. [, , , ]

- Microwave Spectroscopy: Provides highly precise structural information, such as bond lengths and angles. [, ]

Q3: What is the proton affinity of 1,1-difluoroethylene, as determined through studies involving this compound?

A3: By analyzing the fragmentation patterns of this compound using photoionization mass spectrometry, researchers have indirectly determined the proton affinity of 1,1-difluoroethylene to be 174.8 kcal/mol. This value was derived from thermochemical cycles involving the appearance energies of fragment ions from this compound. []

Q4: How does the decomposition of chemically activated this compound compare to other difluoropropane isomers?

A4: Studies on chemically activated difluoropropanes reveal that this compound exhibits a higher rate of hydrogen fluoride elimination compared to 1,1-difluoropropane. This difference in reactivity is attributed to the influence of the fluorine substituents on the activation energies for the elimination process. [, ]

Q5: How does fluorination impact the C-C-C bond angle in propane?

A5: Gas-phase structural studies comparing propane, this compound, and perfluoropropane reveal that fluorination leads to a widening of the C-C-C bond angle. This effect is attributed to the electronegativity of fluorine atoms, which influence the electron distribution and bonding within the molecule. [, ]

Q6: Can this compound be synthesized using methylsulphur trifluoride (CH3SF3)?

A6: Yes, this compound can be synthesized through the reaction of methylsulphur trifluoride (CH3SF3) with acetone. This reaction proceeds via an oxygen-fluorine exchange mechanism, highlighting the fluoride ion donating ability of CH3SF3. []

Q7: How can gem-difluorocyclopropanes be transformed into this compound derivatives?

A7: Single electron oxidants like ceric ammonium nitrate (CAN) or potassium persulfate (K2S2O8) can facilitate the ring-opening of gem-difluorocyclopropanes. In the presence of potassium bromide (KBr), this reaction yields 1,3-dibromo-2,2-difluoropropanes. By modifying the reaction conditions, other functional groups like hydroxyl or acetamido groups can be incorporated regioselectively at the C1 position of the resulting this compound structure. []

Q8: How can difluoromethyl phenyl sulfone be utilized in the synthesis of anti-2,2-difluoropropane-1,3-diols?

A8: Difluoromethyl phenyl sulfone acts as a difluoromethylene dianion equivalent in reactions with aryl aldehydes, enabling the stereoselective synthesis of anti-2,2-difluoropropane-1,3-diols. This reaction, mediated by potassium tert-butoxide, provides an efficient route to both symmetrical and unsymmetrical diols from readily available starting materials. [, ]

Q9: How have computational methods been used to study this compound?

A9: Computational chemistry plays a vital role in understanding the properties and behavior of this compound. Researchers utilize these methods for:

- Calculating strain energies: Determining the impact of substituents on the stability of this compound and related cyclic molecules. []

- Modeling positron-electron annihilation: Predicting the gamma-ray spectra arising from positron annihilation in this compound, providing insights into the electron distribution and interactions within the molecule. [, ]

- Studying internal rotation: Analyzing the torsional vibrational spectra of this compound to determine the barrier to internal rotation of the methyl groups. [, ]

Q10: What are some potential applications of this compound?

A10: While not directly addressed in the provided research, this compound, as a fluorinated hydrocarbon, may find potential applications in areas such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.